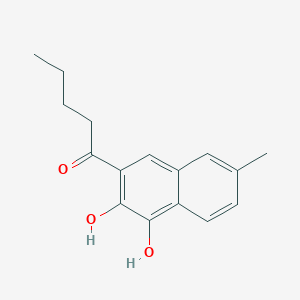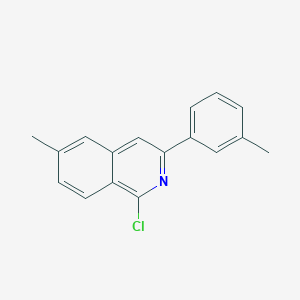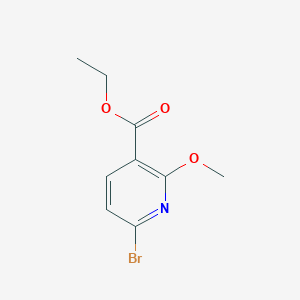
Ethyl 6-bromo-2-methoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-bromo-2-metoxinitrato de etilo es un compuesto orgánico con la fórmula molecular C9H10BrNO3. Es un derivado del ácido nicotínico, que presenta un átomo de bromo en la posición 6 y un grupo metoxi en la posición 2 del anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 6-bromo-2-metoxinitrato de etilo se puede sintetizar mediante varios métodos. Una ruta sintética común implica la esterificación del ácido 6-bromo-2-metoxinicotínico con etanol en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para garantizar la conversión completa del ácido al éster.
Otro método implica la bromación del 2-metoxinitrato de etilo utilizando bromo o un agente bromante como la N-bromosuccinimida (NBS) en un solvente orgánico como el diclorometano. La reacción generalmente se realiza a temperatura ambiente y se monitorea mediante cromatografía en capa fina (TLC) para rastrear el progreso.
Métodos de producción industrial
En un entorno industrial, la producción de 6-bromo-2-metoxinitrato de etilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, pueden conducir a una mayor pureza y una calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-bromo-2-metoxinitrato de etilo experimenta diversas reacciones químicas, incluidas:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Reacciones de oxidación: El grupo metoxi puede oxidarse a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reacciones de reducción: El grupo éster puede reducirse a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Reactivos y condiciones comunes
Sustitución: Nucleófilos como la azida de sodio (NaN3) o el tiocianato de potasio (KSCN) en solventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Oxidación: Permanganato de potasio (KMnO4) en medio acuoso o ácido.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro o tetrahidrofurano (THF).
Productos principales
Sustitución: Formación de 6-azido-2-metoxinitrato o 6-tiocianato-2-metoxinitrato.
Oxidación: Formación de 6-bromo-2-oxo-nicotinato de etilo.
Reducción: Formación de 6-bromo-2-metoxi-1,2-dihidronicotinato de etilo.
Aplicaciones Científicas De Investigación
El 6-bromo-2-metoxinitrato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como precursor para el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades específicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del 6-bromo-2-metoxinitrato de etilo depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad y conduciendo a los efectos terapéuticos deseados. La presencia de los grupos bromo y metoxi puede influir en la afinidad de unión y la selectividad del compuesto hacia estos objetivos.
Comparación Con Compuestos Similares
El 6-bromo-2-metoxinitrato de etilo se puede comparar con otros compuestos similares, como:
6-Bromo-2-metoxinitrato de metilo: Estructura similar pero con un grupo éster metílico en lugar de un grupo éster etílico.
6-Bromo-4-metoxinitrato de etilo: Átomo de bromo en la posición 6 y grupo metoxi en la posición 4.
2-Bromo-6-metoxinitrato de etilo: Átomo de bromo en la posición 2 y grupo metoxi en la posición 6.
La singularidad del 6-bromo-2-metoxinitrato de etilo radica en su patrón de sustitución específico, que puede resultar en una reactividad química y una actividad biológica distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
ethyl 6-bromo-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3 |
Clave InChI |
LRJVKBLRYLCWHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


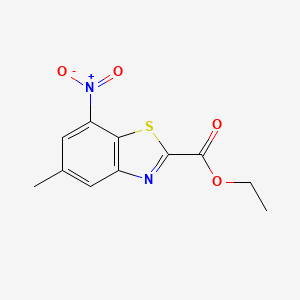

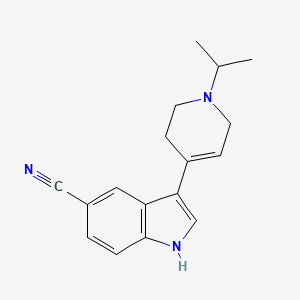

![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)



![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)

